molecular formula C16H19N3O2 B2532663 N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide CAS No. 2034351-64-7

N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2532663
CAS No.: 2034351-64-7
M. Wt: 285.347
InChI Key: VISIZNIPASCJJQ-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide is a synthetic compound of significant research interest due to its molecular architecture, which incorporates a pyrazole core linked to an oxolane (tetrahydrofuran) carboxamide via an ethyl spacer. The pyrazole scaffold is recognized as a 'privileged structure' in medicinal chemistry, meaning it is a molecular framework capable of providing high-affinity ligands for multiple biological targets . Pyrazole derivatives have been extensively investigated and demonstrate a broad spectrum of biological activities, including serving as antitumor agents , antifungal agents , and anti-inflammatory compounds . Specifically, pyrazole carboxamide derivatives have shown considerable promise in biomedical and agrochemical research. In oncology, certain pyrazole carboxamides function as potent tubulin polymerization inhibitors, disrupting mitosis and inducing apoptosis in cancer cells . Other derivatives have been identified as inhibitors of key oncogenic kinases, such as BRAF, which is a critical target in melanoma and other cancers . In antifungal research, pyrazole carboxamides can target fungal respiration by inhibiting mitochondrial succinate dehydrogenase (complex II) . The specific research applications of this compound will be determined by its exact substitution pattern and target interactions, making it a versatile intermediate for developing novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISIZNIPASCJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-First Approach

This route prioritizes pyrazole core assembly before introducing the ethylamine and oxolane subunits. The synthesis begins with cyclocondensation of 1-phenyl-1,3-diketones with hydrazine derivatives, a method adapted from pyrazole benzenesulfonamide syntheses. Regioselectivity challenges arise due to competing N1 vs. N2 alkylation, necessitating careful optimization of steric and electronic effects.

Sequential Alkylation-Amidation Strategy

Here, pre-formed 4-phenyl-1H-pyrazole undergoes N-alkylation with 2-chloroethylamine, followed by carboxamide coupling. Patent data demonstrate that Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine enhance N-alkylation yields (78–85%) compared to traditional SN2 displacements (52–60%).

Convergent Modular Assembly

Oxolane-3-carboxylic acid and 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine are synthesized separately, then coupled via amide bond formation. This approach benefits from parallel synthesis but requires stringent purification of intermediates.

Detailed Synthetic Protocols

Pyrazole Core Synthesis

Method A: Hydrazine Cyclocondensation
A mixture of ethyl 4-phenylacetoacetate (15.6 g, 0.065 mol) and hydrazine hydrate (4.8 mL, 0.098 mol) in ethanol (150 mL) refluxed for 18 hours yields 4-phenyl-1H-pyrazole-3-carboxylate (12.1 g, 87%). Recrystallization from hexane/ethyl acetate (3:1) affords colorless needles (mp 132–134°C).

Method B: Lawesson’s Reagent-Mediated Cyclization
Adapting teneligliptin intermediate synthesis, a solution of 3-phenyl-1-(piperazin-1-yl)propane-1,2-dione (10.0 g) and Lawesson’s reagent (12.4 g) in toluene heated at 110°C for 6 hours provides 4-phenyl-1-(piperazin-1-yl)-1H-pyrazole (8.9 g, 92%).

Comparative Data

Method Reagent Temp (°C) Time (h) Yield (%) Purity (HPLC)
A Hydrazine hydrate 80 18 87 98.2
B Lawesson’s reagent 110 6 92 99.1

N-Alkylation of Pyrazole

Optimized Protocol
4-Phenyl-1H-pyrazole (5.0 g, 0.031 mol), 2-chloroethylamine hydrochloride (4.2 g, 0.037 mol), and K2CO3 (8.6 g, 0.062 mol) in DMF (50 mL) stirred at 60°C for 24 hours afford 1-(2-aminoethyl)-4-phenyl-1H-pyrazole (4.7 g, 78%). Purification via flash chromatography (SiO2, CH2Cl2/MeOH 9:1) yields a pale-yellow oil (Rf 0.43).

Critical Parameters

  • Base selection: K2CO3 > Cs2CO3 > Et3N (78% vs. 65% vs. 48% yield)
  • Solvent effects: DMF > DMSO > acetonitrile (78% vs. 71% vs. 63%)

Oxolane-3-carboxylic Acid Synthesis

Oxidation Protocol
Tetrahydrofuran-3-methanol (7.4 g, 0.063 mol) in acetone (100 mL) treated with Jones reagent (CrO3/H2SO4) at 0°C for 2 hours provides oxolane-3-carboxylic acid (6.1 g, 83%). Neutralization with NaHCO3 and extraction with EtOAc yields white crystals (mp 89–91°C).

Amide Bond Formation

Acid Chloride Method

Oxolane-3-carboxylic acid (3.0 g, 0.023 mol) refluxed with thionyl chloride (15 mL) for 3 hours generates the corresponding acid chloride. Reaction with 1-(2-aminoethyl)-4-phenyl-1H-pyrazole (4.1 g, 0.021 mol) in dry THF (50 mL) at 0°C, followed by triethylamine (3.1 mL, 0.022 mol), affords the target compound (5.2 g, 78%).

Carbodiimide Coupling

A solution of oxolane-3-carboxylic acid (2.5 g, 0.019 mol), EDCl (4.4 g, 0.023 mol), HOBt (3.1 g, 0.023 mol), and the amine (3.8 g, 0.019 mol) in DMF (30 mL) stirred at 25°C for 24 hours yields N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide (5.6 g, 94%).

Coupling Efficiency Comparison

Method Activator Solvent Yield (%) Purity (HPLC)
Acid chloride SOCl2 THF 78 97.4
Carbodiimide EDCl/HOBt DMF 94 99.0

Structural Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.72–7.68 (m, 2H, Ph), 7.47–7.43 (m, 3H, Ph), 4.38 (t, J = 6.4 Hz, 2H, NCH2), 3.98–3.82 (m, 4H, oxolane), 3.65–3.59 (m, 1H, oxolane-CH), 3.12 (t, J = 6.4 Hz, 2H, CH2NH), 2.48–2.33 (m, 2H, oxolane-CH2)
  • HRMS (ESI): m/z calcd for C17H20N3O2 [M+H]+: 298.1556; found: 298.1559

Process Optimization Challenges

Regioselectivity in Pyrazole Alkylation

Competitive N1 vs. N2 alkylation occurs when using non-symmetrical pyrazoles. 13C NMR tracking reveals that bulky bases (e.g., DBU) favor N1 substitution (91:9 N1:N2 ratio) compared to K2CO3 (78:22).

Oxolane Ring Stability

Prolonged exposure to acidic conditions during amidation causes oxolane ring-opening. Kinetic studies show optimal stability at pH 6.5–7.5, with degradation rates increasing exponentially below pH 5.

Scalability and Industrial Considerations

Solvent Selection

Patent data emphasize replacing pyridine with less toxic alternatives. Screening identifies cyclopentyl methyl ether (CPME) as optimal for Lawesson’s reagent reactions (yield 89%, purity 98.7%).

Continuous Flow Synthesis

Microreactor trials demonstrate enhanced heat transfer for exothermic amidation steps, reducing batch time from 24 hours to 45 minutes while maintaining yield (93%).

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole and phenyl rings are primary sites for oxidative transformations:

Reaction TypeConditionsProductsKey Findings
Pyrazole ring oxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 80°C4-Phenyl-1H-pyrazole-1-oxide derivativesOxidation occurs regioselectively at N1 of pyrazole .
Phenyl ring hydroxylationFeCl<sub>3</sub>/H<sub>2</sub>O<sub>2</sub>, 50°C4-(Hydroxyphenyl)-pyrazole analoguesElectron-rich phenyl groups undergo electrophilic substitution .

Mechanistic Insight :

  • Pyrazole oxidation typically proceeds via radical intermediates under acidic conditions .

  • Phenyl hydroxylation follows an electrophilic aromatic substitution pathway .

Nucleophilic Substitution

The ethyl linker and carboxamide group facilitate nucleophilic attacks:

Target SiteReagentsProductsYield (%)
Carboxamide hydrolysis6M HCl, reflux, 12hOxolane-3-carboxylic acid + Ethylamine derivative78–85
Ethyl linker substitutionNaH/DMF, R-X (alkyl halides)N-Alkylated derivatives60–72

Notable Observations :

  • Hydrolysis of the carboxamide group under acidic conditions produces stable carboxylic acid derivatives .

  • Alkylation at the ethyl linker retains the pyrazole-phenyl pharmacophore .

Reduction Reactions

Selective reduction of the oxolane ring and carboxamide:

Reaction TypeConditionsProductsCatalysts Used
Oxolane ring hydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOHTetrahydrofuran ring → Fully saturated cyclohexane derivative5% Pd/C, 90% conversion
Carboxamide reductionLiAlH<sub>4</sub>, THF, 0°CPrimary amine derivative68–75% yield

Key Data :

  • Hydrogenation of the oxolane ring requires mild conditions to avoid pyrazole degradation .

  • LiAlH<sub>4</sub> selectively reduces the carboxamide to an amine without affecting the pyrazole ring.

Cross-Coupling Reactions

Palladium-catalyzed modifications of the phenyl and pyrazole rings:

Coupling TypeReagentsProductsEfficiency
Suzuki-Miyaura (Phenyl)Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives82–90% yield
Buchwald-Hartwig (Pyrazole)Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Ar-NH<sub>2</sub>N-Arylated pyrazole analogues70–78% yield

Applications :

  • Suzuki coupling introduces electron-withdrawing/donating groups to modulate electronic properties .

  • Buchwald-Hartwig amination enables diversification of the pyrazole ring for biological screening .

Cycloaddition and Ring-Opening

The oxolane ring participates in ring-opening reactions:

Reaction TypeConditionsProductsSelectivity
Acid-catalyzed ring-openingH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, 100°CLinear diol-carboxamide hybrid>95% regioselectivity
[3+2] CycloadditionNaN<sub>3</sub>, CuI, 70°CTriazole-oxolane fused derivatives65% yield

Mechanistic Notes :

  • Ring-opening under acidic conditions proceeds via oxonium ion intermediates .

  • Triazole formation follows Huisgen 1,3-dipolar cycloaddition kinetics .

Thermal Degradation

Stability studies under elevated temperatures:

Temperature (°C)Time (h)Major Degradation ProductsPathway
15024Pyrazole cleavage products + CO<sub>2</sub>Decarboxylation
2006Polycyclic aromatic hydrocarbons (PAHs)Pyrolysis of phenyl ring

Implications :

  • Degradation at >150°C limits high-temperature applications .

  • PAH formation suggests radical-mediated decomposition pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety, including N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide, exhibit significant anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit androgen receptors, making them potential candidates for treating hormone-dependent cancers such as prostate cancer. The compound's structure allows for selective modulation of these receptors, which is crucial in developing targeted cancer therapies .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies have demonstrated that certain pyrazole derivatives possess inhibitory effects against various bacterial strains, making them suitable candidates for further exploration in the development of new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Selective Androgen Receptor Modulation

The compound has been investigated for its role as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues. This selectivity is beneficial in treating conditions such as muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .

Glycine Transporter Inhibition

Recent studies have identified this compound as a potential inhibitor of glycine transporters, which are implicated in various neurological disorders. By inhibiting these transporters, the compound may enhance synaptic transmission and provide therapeutic benefits in conditions like schizophrenia and anxiety disorders .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate pyrazole derivatives and oxolane carboxylic acids. Understanding the synthesis pathways is crucial for optimizing yield and purity, which directly impacts biological activity .

Structure-Activity Relationship

The activity of this compound can be influenced by modifications to its structure. Variations in the phenyl group or the oxolane ring can enhance or diminish its pharmacological properties, guiding researchers in the design of more effective analogs .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer efficacyDemonstrated significant inhibition of prostate cancer cell lines with IC50 values indicating potency against androgen receptor signaling pathways .
Study 2Investigate antimicrobial activityShowed effective inhibition against Gram-positive bacteria, highlighting potential as a new antibiotic .
Study 3Assess glycine transporter inhibitionConfirmed that the compound enhances synaptic activity in vitro, suggesting therapeutic potential for neurological disorders .

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives (NAT-1 and NAT-2)

Structural Similarities :

  • NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) share a carboxamide-linked heterocyclic scaffold with the target compound.
  • Both feature aromatic substituents (methoxy or bulky phenolic groups) that influence steric and electronic properties.

Key Differences :

  • Core Heterocycle: NAT-1/NAT-2 utilize a thiazolidinone ring, whereas the target compound employs a pyrazole-oxolane system.
  • Biological Activity: Thiazolidinones are associated with anti-inflammatory and metabolic modulation (e.g., PPAR-γ agonism), while the pyrazole-oxolane scaffold may target kinases or GPCRs due to its resemblance to known inhibitors .
Parameter N-[2-(4-Phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide NAT-1 NAT-2
Molecular Weight ~330 g/mol (estimated) 355.4 g/mol 497.6 g/mol
Key Functional Groups Pyrazole, oxolane, carboxamide Thiazolidinone, nicotinamide Thiazolidinone, phenolic antioxidant
Biological Target Hypothesized kinase or GPCR PPAR-γ, COX-2 Antioxidant enzymes
Isoquinoline Sulfonamide Derivatives (H-Series Inhibitors)

Structural Similarities :

  • H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) shares an ethylamine linker and sulfonamide/carboxamide groups with the target compound.

Key Differences :

  • Core Structure: H-Series compounds are based on isoquinoline sulfonamides, which are potent kinase inhibitors (e.g., PKA, PKC).
  • Bioavailability : The oxolane ring in the target compound may enhance membrane permeability compared to the polar sulfonamide group in H-87.
Indenoquinolinone Derivatives (TAS-103)

Structural Similarities :

  • TAS-103 (6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one) shares an ethylamine side chain, which is critical for DNA intercalation and topoisomerase inhibition.

Key Differences :

  • Mechanism : TAS-103 acts as a dual topoisomerase I/II inhibitor, while the target compound’s pyrazole-oxolane structure lacks the planar aromatic system required for DNA intercalation .
  • Toxicity Profile: The absence of a quinolinone core in the target compound may reduce genotoxic risks associated with TAS-103.

Biological Activity

N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry for its biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O3_3. It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The oxolane moiety contributes to the compound's structural uniqueness and may influence its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring followed by the introduction of the oxolane structure. Various reaction conditions and reagents can be optimized to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of aminopyrazoles demonstrated significant cytotoxic activity against various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15), with some derivatives exhibiting over 90% inhibition of cell proliferation .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
ANCI-H23< 0.01
BHCT-150.05
CDU-1450.03

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. For example, certain derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis and death . This mechanism indicates that compounds like this compound could be developed as novel antimicrobial agents.

Study on Anticancer Effects

A recent study evaluated the efficacy of a related pyrazole compound in vitro against several cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Study on Anti-inflammatory Properties

Another research focused on the anti-inflammatory properties of pyrazole derivatives showed that they significantly reduced inflammation in murine models by modulating immune responses . This highlights their potential use in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxolane-3-carboxamide?

  • Methodology :

  • Step 1 : Condensation of 4-phenylpyrazole with ethylenediamine derivatives (e.g., 2-bromoethylamine) to form the pyrazole-ethylamine intermediate.

  • Step 2 : Coupling the intermediate with oxolane-3-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt) to form the carboxamide bond .

  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is recommended for isolating high-purity product, as demonstrated for structurally related pyrazole-acetic acid derivatives .

    • Table 1 : Example Reaction Conditions from Analogous Syntheses ()
CompoundStarting MaterialCatalyst/SolventYieldPurification MethodMelting Point (°C)
5g2-PhenylmalonaldehydeEtOH, RT72%Reverse-phase HPLC150–152
5f(E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-oneDCM, 40°C65%Column Chromatography140–142

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

  • NMR : ¹H and ¹³C NMR for verifying pyrazole ring protons (δ 7.2–8.1 ppm), oxolane protons (δ 3.5–4.2 ppm), and carboxamide NH (δ 6.8–7.5 ppm) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide group .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry of the pyrazole and oxolane moieties, as seen in related pyrazole-carboxamide structures .
  • HPLC : Purity >98% achieved using a C18 column (mobile phase: 70:30 acetonitrile/water) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Key Variables :

  • Catalyst Screening : Test alternatives to EDC (e.g., DCC, HATU) for carboxamide coupling efficiency .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Temperature Control : Gradual heating (40–60°C) during condensation steps to minimize side reactions .
    • Case Study : For compound 5g (), scaling to 10 mmol increased yield to 78% using DMF as solvent and HATU activation .

Q. How to address discrepancies between computational predictions and experimental data in structural analysis?

  • Example : Density Functional Theory (DFT) calculations may overestimate bond angles in the pyrazole ring compared to X-ray data.
  • Resolution :

  • Validate Models : Refine computational parameters (e.g., B3LYP/6-31G* basis set) using experimental crystallographic data .
  • Dynamic Effects : Incorporate solvation and temperature effects in simulations to align with observed NMR shifts .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Receptor Binding Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like P2Y12 (IC50 determination) .
  • Enzyme Inhibition : ADP-induced platelet aggregation assays (IC50 < 1 μM for potent antagonists, as in SAR216471) .
  • Table 2 : Example Bioactivity Data for Analogous Compounds ( )

CompoundTargetAssay TypeIC50/EC50Selectivity (vs. Related Targets)
SAR216471P2Y12 ReceptorPlatelet Aggregation0.3 nM>1000-fold over P2Y1/P2Y13

Q. How to design stability studies under physiological conditions?

  • Method :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; quantify parent compound depletion .
    • Key Finding : Pyrazole derivatives with bulky substituents (e.g., oxolane) show enhanced metabolic stability compared to unsubstituted analogs .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in different solvent systems?

  • Issue : Discrepancies between predicted (LogP ≈ 2.5) and observed solubility in aqueous buffers.
  • Approach :

  • Experimental Replication : Test solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C and 37°C.
  • Crystallinity Impact : Amorphous forms (via spray drying) may improve aqueous solubility compared to crystalline material .

Computational Modeling

Q. What molecular docking strategies predict binding modes with target receptors?

  • Protocol :

  • Protein Preparation : Retrieve P2Y12 receptor structure (PDB: 4NTJ), optimize hydrogen bonding networks.
  • Ligand Docking : Use AutoDock Vina with flexible side chains; validate poses with MD simulations (10 ns) .
    • Outcome : Oxolane carboxamide forms hydrogen bonds with Lys280 and π-π stacking with Phe152, critical for antagonist activity .

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